molecular formula C15H18N6O2 B11063640 2-phenyl-5-[(pyrrolidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide

2-phenyl-5-[(pyrrolidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11063640
M. Wt: 314.34 g/mol
InChI Key: SAYJWLXNNPGNJZ-UHFFFAOYSA-N
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Description

2-phenyl-5-[(pyrrolidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-[(pyrrolidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-[(pyrrolidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

2-phenyl-5-[(pyrrolidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-phenyl-5-[(pyrrolidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with various biological activities.

    Pyrrolone and Pyrrolidinone Derivatives: Known for their antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

2-phenyl-5-[(pyrrolidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, a pyrrolidine ring, and a phenyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

2-phenyl-5-[(2-pyrrolidin-1-ylacetyl)amino]triazole-4-carboxamide

InChI

InChI=1S/C15H18N6O2/c16-14(23)13-15(17-12(22)10-20-8-4-5-9-20)19-21(18-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,16,23)(H,17,19,22)

InChI Key

SAYJWLXNNPGNJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3

solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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